molecular formula C9H12O2 B1268211 2-Pentanone, 1-(2-furyl)- CAS No. 20907-03-3

2-Pentanone, 1-(2-furyl)-

Cat. No. B1268211
CAS RN: 20907-03-3
M. Wt: 152.19 g/mol
InChI Key: NIVNFVHGZUNULS-UHFFFAOYSA-N
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Description

“2-Pentanone, 1-(2-furyl)-” is an aromatic ketone . It is a natural product found in Polygala senega . It is typically a colorless, volatile liquid at room temperature .


Molecular Structure Analysis

The molecular formula of “2-Pentanone, 1-(2-furyl)-” is C9H12O2 . The InChI code is 1S/C9H12O2/c1-2-4-8(10)7-9-5-3-6-11-9/h3,5-6H,2,4,7H2,1H3 . The molecular weight is 152.19 g/mol .


Physical And Chemical Properties Analysis

“2-Pentanone, 1-(2-furyl)-” is a liquid at room temperature . It has a molecular weight of 152.19 g/mol . The compound has a topological polar surface area of 30.2 Ų .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, including “1-(furan-2-yl)pentan-2-one”, have been found to have significant antibacterial activity . They have been used in the development of new drugs to combat microbial resistance. The furan nucleus is an essential synthetic technique in the search for these new drugs .

Antimicrobial Drugs

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas . These include anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Synthesis of Pyranone

(S)-1-(furan-2-yl)propan-1-ol, which can be synthesized from “1-(furan-2-yl)pentan-2-one”, can be used in the production of pyranone . Pyranone can be used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .

Inhibitory Effect on Xanthomonas Axonopodis

Previous chemical investigation on the mangrove endophytic fungus Coriolopsis sp. J5 has led to identify two furan derivatives, among which methyl 5-(2-methoxycarbonylethy)-furan-2-carboxylate showed inhibitory effect on Xanthomonas axonopodis .

Discovery of New Structures with Various Bioactivities

Furan derivatives are an important class of heterocyclic compounds that exhibit broad biological activities such as phytocidal, herbicidal and antioxidant . Therefore, furan-containing molecules serve as privileged structures in pharmaceuticals .

Synthesis of Novel Furan Derivatives

The radical bromination of the methyl group of 36 with NBS/AIBN in CCl4 under reflux gave a brominated intermediate, which was converted into the corresponding phosphonate 37 with triethyl phosphite at 130°C . This reaction with 3,4-bis ((tert-butyldimethylsilyl)oxy)benzaldehyde in the presence of NaH in THF followed by desilylation with tetrabutylammonium fluoride (TBAF) furnished compound 38 .

Safety and Hazards

The safety data sheet for “2-Pentanone, 1-(2-furyl)-” indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed and causes serious eye irritation . It is recommended to use personal protective equipment as required and to handle it in a well-ventilated area .

properties

IUPAC Name

1-(furan-2-yl)pentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-2-4-8(10)7-9-5-3-6-11-9/h3,5-6H,2,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVNFVHGZUNULS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337000
Record name 2-Pentanone, 1-(2-furyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pentanone, 1-(2-furyl)-

CAS RN

20907-03-3
Record name 2-Pentanone, 1-(2-furyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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